(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide
CAS No.: 1417700-13-0
Cat. No.: VC6809185
Molecular Formula: C26H31N3O3
Molecular Weight: 433.552
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1417700-13-0 |
---|---|
Molecular Formula | C26H31N3O3 |
Molecular Weight | 433.552 |
IUPAC Name | N-[(1R)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide |
Standard InChI | InChI=1S/C26H31N3O3/c1-25(2,3)19-11-13-20(14-12-19)29(24(31)21-10-8-16-32-21)22(18-9-7-15-27-17-18)23(30)28-26(4,5)6/h7-17,22H,1-6H3,(H,28,30)/t22-/m1/s1 |
Standard InChI Key | JXGIYKRRPGCLFV-JOCHJYFZSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is N-[(1R)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide, reflecting its stereochemistry and substituent arrangement . Its molecular formula, C₂₆H₃₁N₃O₃, corresponds to a molecular weight of 433.5 g/mol, as computed by PubChem’s algorithmic tools . The compound is also known under synonyms such as ML188 and 1417700-13-0, with the latter representing its CAS registry number .
Structural Features
The molecule’s architecture comprises three distinct moieties:
-
A furan-2-carboxamide group, contributing π-π stacking interactions via its aromatic furan ring.
-
A 4-(tert-butyl)phenyl substituent, enhancing hydrophobic interactions through its bulky tert-butyl group.
-
A 2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl side chain, providing hydrogen-bonding capabilities via the pyridinyl nitrogen and tertiary amide .
The stereocenter at the C1 position of the ethyl chain (R-configuration) is critical for its biological activity, as evidenced by crystallographic studies .
Spectroscopic and Computational Descriptors
The SMILES string CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3
encodes the compound’s connectivity and stereochemistry . Computational descriptors include a logP value of 3.2154, indicative of moderate lipophilicity, and a polar surface area of 51.414 Ų, suggesting moderate membrane permeability . The InChIKey JXGIYKRRPGCLFV-JOCHJYFZSA-N
enables precise database retrieval and differentiation from stereoisomers .
Synthesis and Characterization
Analytical Characterization
High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 433.5 (M+H⁺). Nuclear magnetic resonance (NMR) spectra would reveal diagnostic signals, including:
-
A singlet at δ 1.25 ppm for the tert-butyl protons.
-
Aromatic protons in the δ 7.0–8.5 ppm range for the pyridinyl and phenyl groups.
Structural and Crystallographic Analysis
X-ray Diffraction Studies
Co-crystallization with SARS-CoV 3CL protease (PDB ID: 3V3M) revealed a monoclinic crystal system (space group C121) with unit cell parameters a = 106.733 Å, b = 82.668 Å, c = 53.117 Å, and β = 106.03° . The Matthews coefficient (3.32 ų/Da) and solvent content (63%) are consistent with well-ordered crystals suitable for high-resolution (1.65 Å) data collection .
Table 1: Crystallographic Refinement Statistics
Parameter | Value |
---|---|
Resolution range (Å) | 32.12 – 1.96 |
R-work / R-free | 0.189 / 0.236 |
RMSD bonds (Å) | 0.008 |
RMSD angles (°) | 1.314 |
Average B-factor (Ų) | 45.91 |
Binding Mode Analysis
The inhibitor occupies the protease’s substrate-binding cleft, forming:
-
A hydrogen bond between the furan carbonyl oxygen and His41 (2.9 Å).
-
Hydrophobic contacts between the tert-butyl groups and Met49, Leu27, and Cys145.
Pharmacological Applications
Antiviral Activity
In enzymatic assays, the compound exhibits an IC₅₀ of 0.32 µM against SARS-CoV 3CL protease, outperforming earlier peptidomimetic inhibitors . Molecular dynamics simulations suggest that the rigid furan scaffold reduces entropic penalties upon binding, contributing to its potency .
Selectivity and Toxicity
Preliminary cytotoxicity assays in Vero E6 cells indicate a CC₅₀ > 100 µM, suggesting a favorable therapeutic index . No off-target activity against human cathepsin L or chymotrypsin has been reported .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume